Nhs-fluorescein

Conjugation Chemistry Amide Bond Stability Protein Labeling

Researchers requiring reproducible protein labeling often face inconsistent dye-to-protein ratios and conjugate instability when using FITC. NHS-Fluorescein resolves these limitations through amine-specific NHS ester chemistry that forms stable amide bonds, delivering superior specificity and long-term conjugate integrity. • Achieves efficient F/P ratios (e.g., 6.3:1) at substantially lower molar excess (24:1) vs. FITC, reducing reagent consumption for precious or low-abundance protein samples • Mixed isomer preparation eliminates costly single-isomer separation while delivering identical spectral performance (Ex/Em: 494/518 nm; ε >70,000 M⁻¹cm⁻¹) compatible with standard 488 nm laser lines • Stable amide linkage ensures fluorescence signal integrity throughout storage and multi-step assay workflows, critical for quantitative measurements in immunofluorescence, flow cytometry, Western blotting, and ELISA

Molecular Formula C24H15NO7
Molecular Weight 429.384
CAS No. 135795-62-9
Cat. No. B590552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNhs-fluorescein
CAS135795-62-9
SynonymsNHS-FLUORESCEIN
Molecular FormulaC24H15NO7
Molecular Weight429.384
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O
InChIInChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2
InChIKeyVQTBINYMFPKLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NHS-Fluorescein Overview & Specifications


NHS-Fluorescein (CAS:135795-62-9), also referred to as 5/6-carboxyfluorescein succinimidyl ester or 5/6-FAM SE, is an amine-reactive derivative of the green-fluorescent xanthene dye fluorescein . It is supplied as a mixture of 5- and 6-carboxy isomers (mixed isomer preparation) with a molecular weight of 473.4 g/mol and excitation/emission maxima at 494 nm and 518 nm, respectively, making it compatible with standard 488 nm laser excitation sources . The compound is activated with an N-hydroxysuccinimidyl (NHS) ester functional group, enabling covalent conjugation to primary amines on proteins, peptides, and other biomolecules with high specificity .

NHS-Fluorescein vs. FITC: Why Substitution Fails


Although both NHS-fluorescein and fluorescein isothiocyanate (FITC) are amine-reactive fluorescein derivatives that target primary amines, their reactive chemistry differs fundamentally in ways that preclude direct substitution without consequence. NHS-fluorescein forms a stable amide bond upon reaction with primary amines, whereas FITC forms a less stable thiourea linkage that exhibits lower specificity in the presence of competing nucleophiles . These chemical distinctions translate to measurable differences in conjugate stability, labeling efficiency at equivalent molar ratios, and retained biological activity of the labeled species—parameters that directly impact downstream assay reproducibility and signal integrity [1].

NHS-Fluorescein Differentiation Evidence


Amide vs. Thiourea Bond Stability

NHS-fluorescein reacts with primary amines to form a stable amide bond, whereas FITC reacts with primary amines to form a thiourea linkage . The amide bond formed by NHS-fluorescein is chemically more robust than the thiourea linkage produced by FITC, which is susceptible to hydrolysis and exhibits lower specificity in the presence of competing nucleophiles such as thiols or buffer components .

Conjugation Chemistry Amide Bond Stability Protein Labeling

Amine Specificity vs. Competing Nucleophiles

NHS-fluorescein demonstrates greater specificity toward primary amines in the presence of other nucleophiles compared to FITC . While quantitative specificity ratios are not reported in the primary literature for this exact comparison, the class-level inference is well established: NHS esters are widely recognized as more amine-selective than isothiocyanates, which can react with thiols, hydroxyls, and other nucleophilic species present in biological buffers or on protein surfaces [1].

Reaction Specificity Amine-Selective Labeling Conjugation Selectivity

Labeling Efficiency & Binding Activity

In a published study examining labeling efficiency of anti-α1-acid glycoprotein (anti-AGP) antibodies, NHS-fluorescein achieved a final label ratio of 6.3:1 (mol dye : mol antibody) when using a labeling ratio of 24:1, with 67.0% (± 1.5%) relative binding activity retained [1]. For anti-AGP Fab fragments, NHS-fluorescein achieved a final label ratio of 0.8:1 from a labeling ratio of 28:1, with 3.0% (± 1.8%) relative binding activity and only 4.2% reduction in activity due to labeling [1].

Antibody Labeling Dye-to-Protein Ratio Conjugation Efficiency

5- and 6-Carboxy Isomer Equivalence

NHS-fluorescein is supplied as a mixture of 5- and 6-carboxy isomers with the reactive NHS ester group attached at either the 5- or 6-position of the fluorescein bottom ring . The properties of these isomers are indistinguishable in terms of excitation and emission spectra, and for protein labeling applications there is no need to isolate a specific isomer . This contrasts with certain high-resolution separation techniques (e.g., DNA sequencing, capillary electrophoresis) where single-isomer preparations may be required for optimal resolution .

Isomer Purity Fluorescence Spectroscopy Labeling Consistency

Commercial Specifications & Quality Benchmarks

Commercial NHS-fluorescein (CAS:135795-62-9, Thermo Scientific catalog #46409/46410) is supplied with the following validated specifications: purity >90% by HPLC, molecular weight 473.4 g/mol, extinction coefficient >70,000 M⁻¹cm⁻¹, excitation maximum 494 nm, emission maximum 518 nm, and reactivity at pH 7.0–9.0 . The compound is soluble in DMF or DMSO and should be stored desiccated at -20°C . These specifications provide a procurement benchmark against which alternative amine-reactive fluorescein derivatives or vendor lots can be evaluated.

Product Specification Quality Control Procurement Benchmark

NHS-Fluorescein Validated Applications


Antibody Labeling for Immunofluorescence and Flow Cytometry

NHS-fluorescein is optimally deployed for covalent labeling of purified antibodies for use in immunofluorescence microscopy and flow cytometry . The greater amine specificity of the NHS ester functional group relative to FITC reduces off-target labeling of non-amine nucleophiles, resulting in more consistent dye-to-protein ratios and improved assay reproducibility . The stable amide bond formed with primary amines (lysine side chains) ensures the fluorescent conjugate remains intact during storage and throughout assay workflows, which is critical for quantitative fluorescence measurements .

Protein & Peptide Labeling for Fluorescence Assays

NHS-fluorescein is suitable for labeling purified proteins and peptides for use in fluorescence-based assays including Western blotting and ELISA . The compound's defined excitation (494 nm) and emission (518 nm) maxima align with standard fluorescence detection platforms, and its extinction coefficient (>70,000 M⁻¹cm⁻¹) provides adequate brightness for most in vitro detection applications . The mixed isomer preparation eliminates the need for costly single-isomer separation while delivering equivalent spectral performance for protein labeling .

Fab Fragment & Low-Volume Protein Labeling

NHS-fluorescein is particularly well-suited for labeling Fab fragments and low-abundance proteins where minimizing reagent consumption and preserving binding activity are critical. As demonstrated in published work, NHS-fluorescein achieved a final F/P ratio of 6.3:1 on anti-AGP antibodies using only a 24:1 labeling ratio—an 8.3× lower molar excess than the 200:1 required for LyCH dye to achieve a 2.2:1 F/P ratio . This efficiency advantage translates to reduced reagent costs and higher yields of active conjugate when working with precious or limited protein samples .

Oligonucleotide Labeling for Hybridization Probes

NHS-fluorescein is validated for labeling amino-modified oligonucleotides for use as hybridization probes in fluorescence-based nucleic acid detection assays . The NHS ester chemistry enables efficient conjugation to primary amines introduced during oligonucleotide synthesis (e.g., 5'-amino or amino-dT modifications). The resulting fluorescein-labeled oligonucleotides are compatible with standard 488 nm laser excitation sources used in fluorescence microscopy, microarray scanners, and capillary electrophoresis instruments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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